An In-depth Technical Guide to the Chemical Properties of 5-Acetylthiophene-2-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 5-Acetylthiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both an acetyl and a nitrile group on a thiophene scaffold, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of 5-Acetylthiophene-2-carbonitrile, including its synthesis, spectral characteristics, reactivity, and potential biological applications, with a focus on data relevant to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Acetylthiophene-2-carbonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NOS | [1][2][3] |
| Molecular Weight | 151.18 g/mol | [1][2][3] |
| CAS Number | 88653-55-8 | [1][2][3] |
| Appearance | Very pale yellow solid | [1] |
| Melting Point | 79 °C | [1] |
| Boiling Point | 95-97 °C at 0.5 mmHg | [1] |
| Purity | Min. 98.0% (GC) | [1] |
| Solubility | Soluble in common organic solvents. | |
| SMILES | CC(=O)C1=CC=C(S1)C#N | [4] |
| InChI | InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3 | [4] |
| InChIKey | VSHPLUBHIUFLES-UHFFFAOYSA-N | [4] |
Synthesis
A generalized experimental workflow for this proposed synthesis is outlined below.
Figure 1. Proposed synthetic workflow for 5-Acetylthiophene-2-carbonitrile.
Experimental Protocol (Hypothetical)
Step 1: Halogenation of 2-Acetylthiophene
-
To a solution of 2-acetylthiophene in a suitable solvent (e.g., a mixture of acetic acid and chloroform), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-bromo-2-acetylthiophene, which can be purified by column chromatography or recrystallization.
Step 2: Cyanation of 5-Bromo-2-acetylthiophene
-
In a reaction vessel, combine 5-bromo-2-acetylthiophene, copper(I) cyanide (CuCN), and a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford 5-acetylthiophene-2-carbonitrile.
Spectral Analysis
Detailed experimental spectra for 5-Acetylthiophene-2-carbonitrile are not widely published. However, based on the known spectral data of its constituent functional groups (thiophene, ketone, and nitrile), the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (acetyl) | ~2.6 | Singlet | N/A |
| H-4 (thiophene ring) | ~7.7 | Doublet | ~4.0 |
| H-3 (thiophene ring) | ~7.9 | Doublet | ~4.0 |
The downfield chemical shifts of the thiophene protons are due to the electron-withdrawing effects of both the acetyl and nitrile groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | ~25-30 |
| -C≡N (nitrile) | ~115-120 |
| C-3 (thiophene ring) | ~138-142 |
| C-4 (thiophene ring) | ~133-137 |
| C-5 (thiophene ring) | ~145-150 |
| C-2 (thiophene ring) | ~120-125 |
| C=O (acetyl) | ~190-195 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N (nitrile) | Stretching | 2220-2240 (strong, sharp) |
| C=O (ketone) | Stretching | 1670-1690 (strong) |
| C-H (aromatic) | Stretching | ~3100 |
| C=C (aromatic) | Stretching | 1400-1600 |
| C-S (thiophene) | Stretching | 600-800 |
Mass Spectrometry (Predicted)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would likely involve:
-
Loss of a methyl radical (•CH₃) from the acetyl group, leading to a fragment at m/z = 136 ([M-15]⁺). This acylium ion is expected to be a prominent peak.
-
Loss of carbon monoxide (CO) from the acylium ion, resulting in a fragment at m/z = 108.
-
Cleavage of the acetyl group to give a fragment corresponding to the thiophene-2-carbonitrile cation at m/z = 109.
Reactivity and Stability
The chemical reactivity of 5-acetylthiophene-2-carbonitrile is dictated by its three main components: the thiophene ring, the acetyl group, and the nitrile group.
-
Thiophene Ring: As an electron-deficient aromatic system due to the two electron-withdrawing substituents, the thiophene ring is deactivated towards electrophilic aromatic substitution. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.
-
Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or conversion to an oxime upon reaction with hydroxylamine. The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions.
-
Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (5-acetylthiophene-2-carboxylic acid) or an amide. It can also be reduced to a primary amine.
The compound is expected to be stable under normal laboratory conditions, though it is listed as being air-sensitive and should be stored under an inert atmosphere.[1] Like many organic compounds, it may be sensitive to strong acids, bases, and high temperatures.
Potential Biological Activity and Applications in Drug Discovery
While direct biological studies on 5-acetylthiophene-2-carbonitrile are limited in publicly available literature, the thiophene scaffold is a well-established privileged structure in medicinal chemistry, with numerous thiophene-containing compounds exhibiting a wide range of biological activities.[5][6] Derivatives of 2-acetylthiophene have been investigated for their cytotoxic and antimicrobial properties.[5][6]
For instance, a related compound, 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, has shown potential as a building block for compounds with anticancer and antimicrobial activities.[7] This suggests that 5-acetylthiophene-2-carbonitrile could serve as a valuable starting material for the synthesis of novel therapeutic agents.
The presence of the acetyl and nitrile groups provides handles for further chemical modification to generate libraries of compounds for screening against various biological targets. For example, the acetyl group can be a key interaction point with certain enzyme active sites, while the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the compound's physicochemical properties and biological activity.
The potential for this class of compounds to act as enzyme inhibitors or receptor modulators makes them attractive for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.
A conceptual workflow for the utilization of 5-acetylthiophene-2-carbonitrile in a drug discovery program is depicted below.
Figure 2. Role of 5-Acetylthiophene-2-carbonitrile in a drug discovery workflow.
Conclusion
5-Acetylthiophene-2-carbonitrile is a promising heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its chemical properties, characterized by the presence of reactive acetyl and nitrile functionalities on an electron-poor thiophene ring, offer numerous avenues for chemical modification. While detailed experimental data on its synthesis, spectral properties, and biological activity are not extensively documented in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, reactivity, and biological evaluation of 5-acetylthiophene-2-carbonitrile and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. 5-Acetylthiophene-2-carbonitrile, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. labproinc.com [labproinc.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
